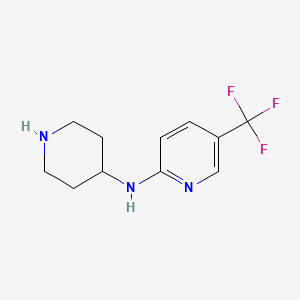

(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine

Übersicht

Beschreibung

“(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine” is a compound that features in the synthesis of substituted pyridines . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

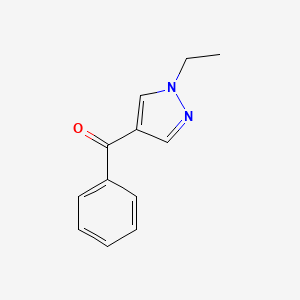

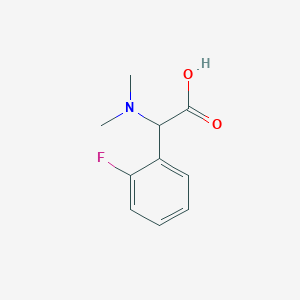

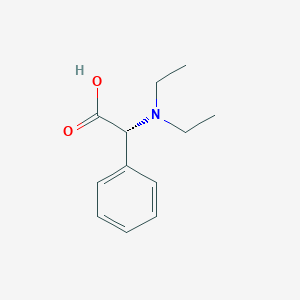

The molecular structure of this compound is characterized by a pyridine ring substituted with a trifluoromethyl group and an amine group attached to a piperidine ring .Chemical Reactions Analysis

The chemical reactions involving this compound are typically associated with the synthesis of substituted pyridines . The compound plays a role in the ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

A study focused on the synthesis and molecular structure investigation of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Molecular structure analyses were carried out using X-ray crystallography along with Hirshfeld and DFT calculations. This research highlights the intermolecular interactions and electronic properties of compounds incorporating piperidine, demonstrating their potential in various chemical applications (Shawish et al., 2021).

Pharmacological Applications

Another study described the optimization and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. These compounds were developed to enhance GPR119 agonist activity and improve metabolic stability and oral bioavailability, indicating their significance in therapeutic applications (Kubo et al., 2021).

Chemical Activation and Antibacterial Activity

Research on the chemical activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products shed light on the reactivity of piperidine and its potential in food chemistry. This study developed a strategy based on Py-GC/MS analysis to identify reaction products incorporating piperidine moieties, further expanding our understanding of piperidine's reactivity and applications (Nikolov & Yaylayan, 2010).

Additionally, the microwave-assisted synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones were explored. This research highlights the synthesis of new compounds with significant antibacterial properties, showcasing the utility of piperidine derivatives in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to targetAChE (Acetylcholinesterase) and KOR (Kappa Opioid Receptor) . These targets play crucial roles in neurological functions.

Mode of Action

It’s known that ache inhibitors work by blocking the breakdown of acetylcholine, a neurotransmitter that sends signals in the nervous system . KOR antagonists, on the other hand, block the activity of KOR, which can influence pain perception and mood .

Biochemical Pathways

KOR antagonists influence the opioid signaling pathway, which has roles in pain regulation and mood .

Pharmacokinetics

It’s noted that a similar compound, cym-53093, has good in vitro admet and in vivo pharmacokinetic characteristics .

Result of Action

Ache inhibitors can increase the concentration of acetylcholine in the brain, improving nerve signal transmission . KOR antagonists can reduce the activity of KOR, potentially alleviating pain and improving mood .

Eigenschaften

IUPAC Name |

N-piperidin-4-yl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMYHXRJSAEQBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3071040.png)

![Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate](/img/structure/B3071074.png)

![(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B3071075.png)

-Methanone](/img/structure/B3071081.png)

![1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3071122.png)